molecular formula C19H25N3O2 B2941464 6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester CAS No. 1823261-86-4

6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester

Cat. No.: B2941464
CAS No.: 1823261-86-4
M. Wt: 327.428
InChI Key: LVJIARBAIXJWLV-UHFFFAOYSA-N
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Description

6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester is a spirocyclic compound featuring a bicyclic framework with nitrogen atoms at positions 2 and 6, a benzyl substituent at position 6, and a cyano group at position 6. The tert-butyl ester at position 2 enhances steric protection, improving stability during synthetic modifications. This compound is structurally distinct due to its spiro[3.4]octane core, which imposes conformational rigidity, making it valuable in medicinal chemistry for targeting enzymes or receptors requiring precise three-dimensional interactions. Its synthesis likely involves spirocyclization strategies, as seen in analogous systems (e.g., reactions of oxa-spiro intermediates with amines or carbonyl derivatives) .

Properties

IUPAC Name

tert-butyl 7-benzyl-5-cyano-2,7-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-18(2,3)24-17(23)22-13-19(14-22)12-21(11-16(19)9-20)10-15-7-5-4-6-8-15/h4-8,16H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJIARBAIXJWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with a suitable diaminocyclohexane derivative, which undergoes cyclization and subsequent functional group modifications.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nitrile Group Reactivity

The 8-cyano substituent serves as a key reactive center for functional group transformations:

Table 1: Nitrile-Derived Reactions

Reaction TypeReagents/ConditionsProduct FormedYield/NotesSource
Borane ReductionNaBH₄-LiCl in THF, N₂ atmosphere8-Aminomethyl derivativeRequires anhydrous conditions
Acidic HydrolysisH₂SO₄ (conc.), reflux8-Carboxylic acidSide reactions observed
Nucleophilic SubstitutionROH/NaOH, catalytic phase transfer8-Carboxamide derivativesLimited scope for primary alcohols
  • Key Finding : Sodium borohydride-lithium chloride systems enable selective nitrile-to-amine reduction without affecting the tert-butyl ester or benzyl groups . This contrasts with traditional catalytic hydrogenation, which risks benzyl deprotection.

Spirocyclic Ring Functionalization

The spiro[3.4]octane scaffold undergoes ring-specific modifications:

Table 2: Ring-Modifying Reactions

ReactionConditionsOutcomePurity/YieldSource
CyclizationEthanol, 75–78°C, 4 hrStabilized bicyclic intermediates84.3% yield (analog)
MesylationMethanesulfonyl chloride, baseActivated sulfonate intermediatesRequires inert atmosphere
Deprotection (Boc)TFA/DCM (1:1), 0°C to RTFree amine spiro compoundQuantitative deprotection
  • Critical Note : Cyclization in ethanol induces spiro ring contraction/expansion depending on substituent electronics. For the 8-cyano analog, this step is likely reversible under acidic conditions .

Ester Group Transformations

The tert-butyl ester at position 2 participates in selective reactions:

Table 3: Ester Reactivity Profile

ReactionReagentsProductStability ConsiderationsSource
SaponificationNaOH (aq.), MeOH, reflux2-Carboxylic acidLow stability in aqueous media
TransesterificationHCl gas, ROHAlkyl ester derivativesRequires dry HCl gas
AmidationNH₃ (g), DMF, 60°C2-CarboxamideCompeting nitrile reactions
  • Synthetic Limitation : Direct saponification of the tert-butyl ester risks decomposition of the spiro system. Alternative methods using enzymatic cleavage may improve selectivity .

Benzyl Group Manipulation

The N6-benzyl group enables controlled deprotection strategies:

Key Reaction Pathways

  • Hydrogenolysis : H₂ (1 atm), Pd/C, ethanol → Free secondary amine (monitored by TLC) .

  • Oxidative Cleavage : Ozone, DCM/-78°C → Ketone intermediate (requires strict temp control) .

  • Caution : Competitive reduction of the cyano group occurs under prolonged hydrogenation. Stepwise deprotection (Boc first, then benzyl) is recommended .

Stability and Storage Considerations

  • Thermal Stability : Decomposes above 150°C via retro-cyclization (DSC data for analog) .

  • Solution Stability : Stable in anhydrous DMF/DMSO for ≤72 hr; aqueous buffers (pH 4–7) induce slow ester hydrolysis .

  • Light Sensitivity : Benzyl group undergoes photooxidation to benzaldehyde under UV light (λ > 300 nm) .

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In receptor binding, it may interact with specific receptors, triggering a biological response. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with diaza or azabicyclo frameworks are widely explored for drug discovery. Below is a detailed comparison of structural analogs and their key differences:

Structural and Functional Group Variations

Compound Name Substituents/Functional Groups Spiro Core Molecular Weight (g/mol) Key Properties
Target Compound : 6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester Benzyl (C6), cyano (CN), tert-butyl ester [3.4]octane ~370.5 (calculated) High rigidity; enhanced lipophilicity (benzyl); electron-withdrawing cyano group
5-Oxo-8-phenyl-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester (CAS: 1251000-17-5) Phenyl (C6), oxo (O), tert-butyl ester [3.4]octane ~360.4 Oxo group increases polarity; phenyl provides π-π stacking potential
7-Oxo-2,6-diazaspiro[3.4]octane-2-carboxylic acid tert-butyl ester (CAS: 1234616-51-3) Oxo (O), tert-butyl ester [3.4]octane ~268.3 Lack of aromatic substituents reduces steric bulk; oxo enhances hydrogen bonding
6-[(tert-Butoxy)carbonyl]-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid Cyano (CN), tert-butyl ester, carboxylic acid [3.4]octane ~336.4 Carboxylic acid improves solubility; absence of benzyl reduces lipophilicity
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate Hemioxalate salt, no aromatic groups [3.4]octane ~284.3 Simplified structure with fewer substituents; salt form enhances crystallinity

Pharmacological Potential

  • Target Compound: The benzyl and cyano groups may synergistically enhance binding to hydrophobic pockets and catalytic sites (e.g., kinase inhibitors), as seen in benzothiazole-containing analogs .
  • Oxo-Containing Analogs : Compounds like 7-oxo-2,6-diaza-spiro[3.4]octane derivatives (CAS: 1234616-51-3) are explored for protease inhibition due to hydrogen-bonding interactions .

Biological Activity

6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester (CAS Number: 1823261-86-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester is C19H25N3O2C_{19}H_{25}N_{3}O_{2}, with a molecular weight of 325.43 g/mol. The structure includes a spirocyclic framework that may contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds with similar diazaspiro structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with spiro structures have been shown to possess antimicrobial properties against various pathogens.
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • G Protein-Coupled Receptor Modulation : The diazaspiro compounds may interact with G protein-coupled receptors (GPCRs), which are critical in many physiological processes and drug targets.

The exact mechanisms through which 6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been known to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through various signaling cascades.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound and its analogs:

StudyFindings
Study 1 Investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups.
Study 2 Evaluated cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values in the low micromolar range, indicating potent activity.
Study 3 Analyzed receptor binding affinity using radiolabeled ligands. The compound demonstrated notable affinity for certain GPCRs, suggesting a mechanism for its pharmacological effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving spirocyclic intermediates. A common approach includes cyclization reactions using tert-butyl ester-protected precursors, followed by functionalization with benzyl and cyano groups. Characterization typically employs IR spectroscopy (to confirm carbonyl and nitrile groups), NMR (for structural elucidation of the spirocyclic core), and elemental analysis (to verify purity and stoichiometry) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety measures include wearing nitrile gloves and flame-retardant lab coats to avoid skin contact. Work should be conducted in a fume hood to prevent inhalation. Contaminated gloves must be disposed of as hazardous waste. Respiratory protection (e.g., N95 masks) is advised during powder handling. These protocols align with SDS guidelines for structurally related spirocyclic tert-butyl esters .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Purity is assessed via HPLC (≥98% threshold), while structural validation combines spectroscopic techniques:

  • IR : Confirms tert-butyl ester (C=O stretch ~1720 cm⁻¹) and nitrile (C≡N ~2250 cm⁻¹).
  • NMR : ¹H/¹³C spectra resolve spirocyclic geometry and substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm).
  • Elemental Analysis : Matches experimental and theoretical C/H/N ratios to rule out byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the spirocyclic core during synthesis?

  • Methodological Answer : Key variables include solvent polarity (e.g., DMF vs. THF), temperature (50–80°C for cyclization), and catalyst selection (e.g., Pd for benzylation). Mechanistic studies suggest that steric hindrance from the tert-butyl group may slow ring closure, necessitating prolonged reaction times. Parallel monitoring via TLC or in-situ IR can identify optimal termination points .

Q. What experimental designs are suitable for assessing the compound’s environmental persistence or degradation pathways?

  • Methodological Answer : Follow the INCHEMBIOL framework ():

  • Abiotic Studies : Hydrolysis/photolysis under controlled pH/UV conditions.
  • Biotic Studies : Microbial degradation assays using soil/water microcosms.
  • Analytical Tools : LC-MS/MS to track degradation products (e.g., tert-butyl alcohol, benzyl cyanide).
  • Data Interpretation : Compare half-lives (t₁/₂) across matrices to model environmental fate .

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) may arise from solvent effects or conformational flexibility. Strategies include:

  • Dynamic NMR : Probe temperature-dependent ring inversion.
  • DFT Refinement : Incorporate implicit solvent models (e.g., PCM) for accuracy.
  • X-ray Crystallography : Resolve absolute configuration to validate computational data .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in biological activity studies?

  • Methodological Answer : Use a split-plot design (as in ) with:

  • Main Plots : Compound concentration gradients (e.g., 0.1–100 μM).
  • Subplots : Biological replicates (n ≥ 4) to account for variability.
  • Analysis : Nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Pair with ANOVA to assess significance across replicates .

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